molecular formula C20H22N2O3 B4771761 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

Cat. No.: B4771761
M. Wt: 338.4 g/mol
InChI Key: YZUKQDRXMQASCG-UHFFFAOYSA-N
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Description

5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is a complex organic compound that features a phenol group substituted with a butoxy group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the phenoxy and butoxy groups. Common reagents used in these reactions include phenol derivatives, alkyl halides, and pyrazole precursors. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or chemical modification, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
  • 5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
  • 5-butoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

Uniqueness

What sets 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-4-12-24-16-10-11-17(18(23)13-16)19-20(14(2)21-22-19)25-15-8-6-5-7-9-15/h5-11,13,23H,3-4,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUKQDRXMQASCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=CC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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